4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline
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Overview
Description
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline moiety
Preparation Methods
The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Condensation: The oxadiazole ring can be formed through condensation reactions involving amidoximes and carboxylic acids or their derivatives.
Common reagents used in these reactions include sodium hydroxide, methanol, and various carboxylic acid derivatives. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline has several scientific research applications:
Medicinal Chemistry: The oxadiazole ring is a known pharmacophore in various therapeutic agents, including those for treating diseases like Duchenne muscular dystrophy and hypertension.
Materials Science: This compound can be used in the development of fluorescent dyes and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the formation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline involves its interaction with specific molecular targets. The oxadiazole ring can act as an inhibitor for certain enzymes, while the nitro group can participate in redox reactions, affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-2-nitro-N-(prop-2-EN-1-YL)aniline include:
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid: This compound also features an oxadiazole ring but differs in its side chains and functional groups.
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound contains an imidazole ring and is used for its antifungal properties.
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-prop-2-enylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-3-10-19-15-9-8-14(11-16(15)22(23)24)18-20-17(21-25-18)13-6-4-12(2)5-7-13/h3-9,11,19H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDPXMYTVBPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC=C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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